6-氯-1H-吲唑-5-胺

描述

6-Chloro-1H-indazol-5-amine is a chemical compound with the CAS Number: 221681-75-0. It has a molecular weight of 167.6 and a linear formula of C7H6ClN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-Chloro-1H-indazol-5-amine, involves various strategies such as transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-indazol-5-amine is represented by the linear formula C7H6ClN3 . For a more detailed structural analysis, crystallographic studies would be required.Physical And Chemical Properties Analysis

6-Chloro-1H-indazol-5-amine is a solid substance with a molecular weight of 167.6 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

抗炎应用

6-氯-1H-吲唑-5-胺衍生物已被研究用于其对骨关节炎中分解代谢或抗炎介质产生的影响 . 这表明其在开发新型抗炎药物中的潜在应用。

抗癌应用

吲唑衍生物,包括 6-氯-1H-吲唑-5-胺,已显示出对人肺癌细胞系 (A549)、慢性髓性白血病 (K562)、前列腺癌 (PC-3) 和肝癌 (Hep-G2) 的抑制活性 . 这表明其在癌症治疗中的潜在用途。

抗抑郁应用

据报道,含有吲唑的化合物,如 6-氯-1H-吲唑-5-胺,具有抗抑郁特性 . 这为其在治疗精神健康障碍方面的用途开辟了可能性。

抗菌应用

6-氯-1H-吲唑-5-胺及其衍生物已显示出抗菌活性 . 这表明其在开发新型抗菌剂中的潜在用途。

降压应用

含有 6-氯-1H-吲唑-5-胺的化合物已被评估其降压潜力 . 这表明其在治疗高血压中的潜在用途。

抗真菌应用

吲唑衍生物,包括 6-氯-1H-吲唑-5-胺,已显示出抗真菌活性 . 这表明其在开发新型抗真菌药物中的潜在用途。

作用机制

Target of Action

Indazole derivatives have been known to interact with a variety of targets, including kinases . The introduction of different substituted aromatic groups at the C-5 position allows the simultaneous exploration of more targets of action with kinases .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives have been reported to have a wide variety of biological properties, suggesting they may interact with multiple biochemical pathways .

实验室实验的优点和局限性

The advantages of using 6-Chloro-1H-indazol-5-amine in lab experiments include its relatively low cost and ease of synthesis. Additionally, it has been shown to have some pharmacological effects in animal models, making it a useful tool for studying the effects of various drugs. However, there are some limitations to using 6-Chloro-1H-indazol-5-amine in lab experiments. For example, its mechanism of action is not yet fully understood and it may not be suitable for all types of experiments.

未来方向

There are several potential future directions for the use of 6-Chloro-1H-indazol-5-amine. One potential direction is to further study its mechanism of action and its effects on various enzymes and receptors. Additionally, it could be used to study the effects of various drugs, such as GABA-A receptor agonists and antagonists. Furthermore, it could be used to synthesize new drugs with improved efficacy and safety profiles. Finally, it could be used to study the effects of various proteins and enzymes, such as phospholipase A2 and cyclooxygenase-2.

安全和危害

The safety information for 6-Chloro-1H-indazol-5-amine includes several hazard statements: H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

6-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCDYBREEPULBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621631 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221681-75-0 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

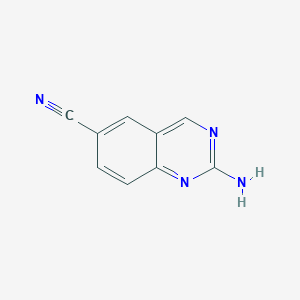

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)

![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)